Methyl 3-amino-2-(4-fluorophenoxy)propanoate
Description
Methyl 3-amino-2-(4-fluorophenoxy)propanoate is an organofluorine compound characterized by a propanoate ester backbone, a 4-fluorophenoxy substituent at the C2 position, and an amino group at the C3 position. Its molecular formula is C₁₁H₁₄FNO₂, with a monoisotopic mass of 211.10086 Da . The compound is often isolated as its hydrochloride salt, though commercial availability of this salt has been discontinued due to unspecified reasons . The fluorine atom and phenoxy group contribute to its electronic properties, making it a candidate for pharmaceutical intermediates or agrochemical applications.
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
methyl 3-amino-2-(4-fluorophenoxy)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChI Key |
JOBDEESBFXWYGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(4-fluorophenoxy)propanoate typically involves the reaction of 4-fluorophenol with an appropriate amino acid derivative. One common method includes the esterification of 3-amino-2-(4-fluorophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(4-fluorophenoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 3-amino-2-(4-fluorophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(4-fluorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations: Fluorine vs. Chlorine
A key structural analog is methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (CAS: 1001180-63-7), which replaces the 4-fluorophenoxy group with a 4-chlorophenyl moiety. Key differences include:
- Electronic effects : Fluorine (electron-withdrawing) vs. chlorine (moderately electron-withdrawing).
- Molecular weight: The chloro analog has a lower molecular weight (149.62 Da) due to its simpler structure (C₆H₁₂ClNO) .
Ester vs. Acid Derivatives
3-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid (CAS: 1514836-26-0) shares a fluorine-substituted aromatic ring but replaces the ester group with a carboxylic acid. This modification increases polarity and solubility in aqueous media, though it reduces stability under acidic conditions .
Complex Functional Group Additions
Methyl 2-amino-3,3,3-trifluoro-2-{[3-(4-nitrophenyl)-1,2-oxazol-5-yl]methyl}propanoate (C₁₄H₁₂F₃N₃O₅) introduces a trifluoromethyl group and a nitro-substituted oxazole ring. These groups enhance steric bulk and electron-deficient character, likely influencing binding affinity in enzymatic targets .
Data Table: Key Properties of Methyl 3-amino-2-(4-fluorophenoxy)propanoate and Analogs
Biological Activity
Methyl 3-amino-2-(4-fluorophenoxy)propanoate (MFAFP) is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MFAFP is characterized by the following structural features:
- Methyl ester functional group
- Amino group
- 4-Fluorophenoxy moiety
These components contribute to the compound's reactivity and biological properties. The presence of fluorine is particularly significant as it can enhance the binding affinity to biological targets, which is crucial for drug discovery.
The biological activity of MFAFP primarily involves its interactions with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances hydrophobic interactions, while the amino group can form hydrogen bonds, stabilizing the compound within the active site of target molecules. This mechanism may lead to modulation of various biochemical pathways, resulting in therapeutic effects.
Therapeutic Potential
- Enzyme Inhibition : MFAFP has been studied for its potential to inhibit specific enzymes. For example, it has shown promise in studies focused on GABA transporters (GATs), where it was evaluated for antinociceptive properties in rodent models of neuropathic pain .
- Analgesic Properties : In vivo experiments demonstrated that MFAFP and similar compounds could exhibit antinociceptive effects without inducing motor deficits, making them candidates for pain management therapies .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of MFAFP may possess antimicrobial properties, particularly when conjugated with other bioactive molecules .
Case Studies
Several studies have investigated the biological activity of MFAFP and related compounds:
- Study on GABA Transporters : A study focused on novel functionalized amino acids, including MFAFP derivatives, showed inhibition of GABA uptake across multiple mouse GAT subtypes, indicating potential applications in treating conditions like neuropathic pain .
- Antimicrobial Activity : Research involving conjugated peptides indicated that certain modifications to MFAFP could enhance its antimicrobial efficacy against various pathogens .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique aspects of MFAFP:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-amino-2-(4-chlorophenoxy)propanoate | C10H13ClNO3 | Chlorine instead of fluorine; different electronic properties |
| Methyl 3-amino-2-(4-bromophenoxy)propanoate | C10H13BrNO3 | Bromine substitution; potentially enhanced reactivity |
| Methyl 3-amino-2-(4-iodophenoxy)propanoate | C10H13INO3 | Iodine substitution; unique steric effects influencing binding affinity |
This table illustrates how variations in halogen substituents can affect the biological activity and reactivity profiles of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
